molecular formula C11H11N3O2 B1388128 ethyl 2-(1H-pyrrol-1-yl)-5-pyrimidinecarboxylate CAS No. 1147979-41-6

ethyl 2-(1H-pyrrol-1-yl)-5-pyrimidinecarboxylate

Cat. No. B1388128
M. Wt: 217.22 g/mol
InChI Key: YMCUWNGMIUGWDG-UHFFFAOYSA-N
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Description

Pyrrole is a basic heterocyclic organic compound, consisting of a five-membered ring with four carbon atoms and one nitrogen atom . The 1H-pyrrol-1-yl group refers to a pyrrole where one of the hydrogen atoms attached to the nitrogen atom is replaced by another group . Pyrrole derivatives have been isolated from many natural sources, including fungi, plants, and microorganisms .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. Pyrrole has a five-membered ring with four carbon atoms and one nitrogen atom . The 1H-pyrrol-1-yl group refers to a pyrrole where one of the hydrogen atoms attached to the nitrogen atom is replaced by another group .


Chemical Reactions Analysis

Pyrrole and its derivatives participate in a variety of chemical reactions. For example, Ethyl 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylate was reacted with hydrazine followed by a reaction with nitrous acid to afford 1H-imidazo[1,2-b]pyrazole-7-carbonyl azide .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as molecular weight, density, boiling point, and solubility. For example, the molecular weight of 2-(1H-Pyrrol-1-yl)benzoic acid, a related compound, is 187.195 Da .

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. It’s important to handle all chemicals with appropriate safety precautions. For example, 2-(1H-Pyrrol-1-yl)ethanol is sold “as-is” without any warranty of fitness for a particular purpose .

Future Directions

Pyrrole and its derivatives are gaining more attention in the field of medicinal chemistry due to their broad spectrum of biological activities . Future research may focus on the synthesis of new pyrrole derivatives and the exploration of their potential applications.

properties

IUPAC Name

ethyl 2-pyrrol-1-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-16-10(15)9-7-12-11(13-8-9)14-5-3-4-6-14/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCUWNGMIUGWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(1H-pyrrol-1-yl)-5-pyrimidinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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